

# Application Note: Pentyl Sulfamate in Medicinal Chemistry

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## Compound of Interest

Compound Name: *Pentyl sulfamate*

CAS No.: 637772-35-1

Cat. No.: B138996

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## Part 1: Strategic Overview & Mechanistic Rationale

### Pentyl sulfamate (

) is not merely a reagent; it is a privileged structural motif used to probe the hydrophobic pockets of enzymes while delivering a polar "warhead" (the sulfamate group).

### The Pharmacophore Triad

In drug design, the **pentyl sulfamate** moiety functions through three distinct mechanisms:

- **Transition State Mimicry (Steroid Sulfatase - STS):** The sulfamate group mimics the sulfate ester of natural substrates (e.g., Estrone Sulfate) but is resistant to hydrolysis. It acts as a "suicide inhibitor" by crosslinking the active site formylglycine.
- **Zinc Chelation (Carbonic Anhydrase - CA):** The terminal nitrogen ( ) acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule necessary for catalysis.

- Intramolecular C-H Amination: The sulfamate nitrogen can be oxidized to a nitrene-like species, enabling Rhodium-catalyzed insertion into the pendant pentyl chain to form cyclic oxathiazinanes (heterocyclic building blocks).

## Chemical Structure & Properties

- IUPAC Name: **Pentyl sulfamate**
- Molecular Weight: 167.23 g/mol
- Lipophilicity (cLogP): ~1.5 (Ideal for membrane permeability)
- Stability: Stable at neutral pH; hydrolyzes slowly in strong acid/base.

## Part 2: Synthesis Protocols

### Protocol A: Direct Sulfamoylation using Chlorosulfonyl Isocyanate (CSI)

Objective: High-yield synthesis of **Pentyl Sulfamate** from 1-Pentanol. Rationale: The CSI route is preferred over sulfamoyl chloride due to milder conditions and higher yields, avoiding the formation of symmetrical sulfamide byproducts.

#### Reagents

- 1-Pentanol (1.0 equiv)
- Chlorosulfonyl Isocyanate (CSI) (1.2 equiv)
- Formic Acid (98%, 1.2 equiv) OR Water (careful hydrolysis)
- Anhydrous Dichloromethane (DCM) or Acetonitrile
- Sodium Carbonate ( )

#### Step-by-Step Methodology

- Preparation of Reagent: In a flame-dried round-bottom flask under

atmosphere, dissolve 1-Pentanol (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

- **CSI Addition:** Add Chlorosulfonyl Isocyanate (12 mmol) dropwise over 10 minutes. Caution: Reaction is exothermic.
- **Intermediate Formation:** Stir at 0°C for 30 minutes. This forms the N-chlorosulfonyl carbamate intermediate.
- **Hydrolysis (The Critical Step):**
  - **Option A (Formic Acid - Cleaner):** Add Formic acid (12 mmol) dropwise. Gas evolution ( + ) will occur. Stir vigorously at room temperature for 2 hours.
  - **Option B (Aqueous):** Slowly pour the reaction mixture into a vigorously stirred biphasic mixture of DCM and saturated aqueous .
- **Workup:** Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, dry over , and concentrate under reduced pressure.
- **Purification:** Recrystallize from Et<sub>2</sub>O/Hexanes or perform flash chromatography (EtOAc/Hexanes 3:7).

Yield Expectation: 85-95% as a white crystalline solid.

## Protocol B: Intramolecular C(sp<sup>3</sup>)-H Amination (Du Bois Reaction)

Objective: Cyclization of **Pentyl Sulfamate** to 4-propyl-1,2,3-oxathiazinane-2,2-dioxide.

Application: Creating novel heterocyclic scaffolds for drug libraries.

### Reagents

- **Pentyl Sulfamate** (Substrate)[1]

- Catalyst:  
  
(2 mol%) or
- Oxidant: Iodobenzene diacetate (  
  
) (1.1 equiv)
- Base: MgO (2.3 equiv)
- Solvent: Isopropyl Acetate or Benzene

## Workflow

- Charge: Combine **Pentyl Sulfamate** (1.0 equiv), MgO (2.3 equiv), and  
  
(0.02 equiv) in a pressure tube.
- Solvation: Add Isopropyl Acetate (0.1 M concentration relative to substrate).
- Oxidant Addition: Add  
  
(1.1 equiv) in one portion.
- Reaction: Seal the tube and heat to 50°C for 4 hours. The solution typically turns green/blue (characteristic of active Rh-nitrene species).
- Filtration: Cool to RT, filter through a pad of Celite to remove MgO and catalyst.
- Isolation: Concentrate and purify via silica gel chromatography.

## Part 3: Medicinal Chemistry Applications[2][3][4][5] [6][7][8][9][10][11][12]

### Carbonic Anhydrase (CA) Inhibition

Aliphatic sulfamates are potent inhibitors of cytosolic CA II and tumor-associated CA IX.

Mechanism: The sulfamate anion (

) coordinates to the

ion in the active site in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.[2]

Data Summary: Aliphatic vs. Aryl Sulfamates against hCA II

Compound Class	R-Group	(hCA II)	Selectivity (II vs I)
Pentyl Sulfamate		10 - 50 nM	Moderate
Aryl Sulfamate		80 - 150 nM	Low
Topiramate	Sugar-derived	5 - 10 nM	High
Sulfamide		> 1000 nM	Very Low

Note: Data represents typical ranges derived from SAR studies (e.g., Supuran et al.). Aliphatic chains often show tighter binding than simple phenyl rings due to hydrophobic interactions in the channel leading to the active site.

## Steroid Sulfatase (STS) Inhibition

**Pentyl sulfamate** serves as a "minimalist" probe for STS. While less potent than EMATE (Estrone sulfamate), it validates the necessity of the sulfamate warhead.

Experimental Assay Protocol (STS Inhibition):

- Enzyme Source: Homogenate of JEG-3 cells or placental microsomes.
- Substrate:  
-Estrone Sulfate (  
).
- Incubation: Incubate enzyme + **Pentyl Sulfamate** (varying concentrations) + Substrate in PBS (pH 7.4) for 1 hour at 37°C.
- Extraction: Stop reaction with Toluene.

-Estrone (product) partitions into toluene; unreacted substrate remains in aqueous phase.

- Quantification: Scintillation counting of the toluene layer.

- Analysis: Determine

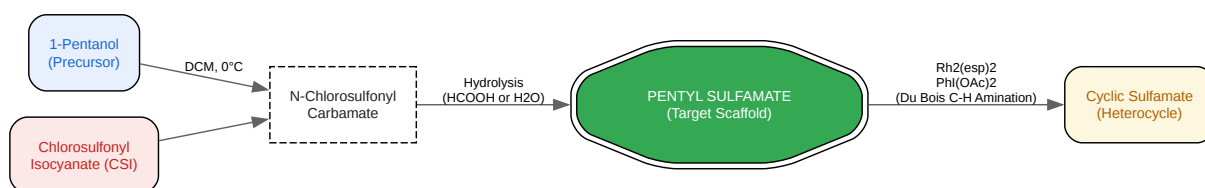
. Expect values in the

range for simple alkyl sulfamates (vs.

for aryl sulfamates).

## Part 4: Visualization of Pathways

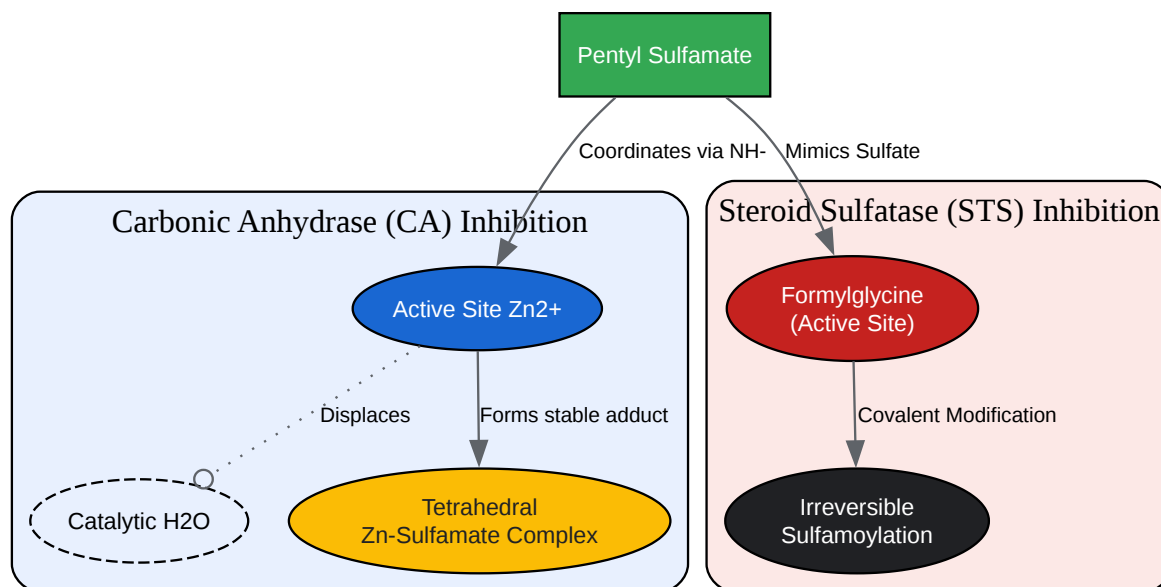
### Synthesis & Functionalization Workflow



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Caption: Figure 1. Divergent synthesis pathway: From simple alcohol to **Pentyl Sulfamate**, followed by catalytic C-H amination to complex heterocycles.

## Mechanism of Action (Enzyme Interactions)



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Caption: Figure 2.[3] Dual-mechanistic profile: Reversible Zinc chelation (CA) vs. Irreversible covalent modification (STS).

## Part 5: References

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